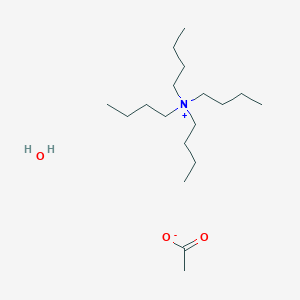
Tetra-n-butylammonium-acetat-hydrat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetra-n-butylammonium-acetat-hydrat can be synthesized through the reaction of tetra-n-butylammonium hydroxide with acetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of tetra-n-butylammonium hydroxide in water.
- Addition of acetic acid to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Evaporation of water to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tetra-n-butylammonium-acetat-hydrat undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Catalytic Reactions: It serves as a catalyst in reactions such as the alkynylation of carbonyl compounds with trimethylsilylacetylenes.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include carbonyl compounds, trimethylsilylacetylenes, and various organic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the alkynylation of carbonyl compounds, the major products are propargylic alcohols .
Applications De Recherche Scientifique
Tetra-n-butylammonium-acetat-hydrat has a wide range of applications in scientific research, including:
Biology: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of tetra-n-butylammonium-acetat-hydrat involves its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with both hydrophilic and hydrophobic substances, making it highly versatile in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetra-n-butylammonium bromide: Used as a phase transfer catalyst and in the preparation of other tetrabutylammonium salts.
Tetra-n-butylammonium fluoride: Commonly used in desilylation reactions.
Tetra-n-butylammonium hydroxide: Used in acid-base reactions to prepare other tetrabutylammonium salts.
Uniqueness
Tetra-n-butylammonium-acetat-hydrat is unique due to its specific combination of properties, including its solubility in both organic and aqueous solvents, its ability to act as a phase transfer catalyst, and its role in facilitating various chemical reactions. Its versatility and effectiveness in different applications make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
91456-94-9 |
|---|---|
Formule moléculaire |
C18H41NO3 |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
tetrabutylazanium;acetate;hydrate |
InChI |
InChI=1S/C16H36N.C2H4O2.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4;/h5-16H2,1-4H3;1H3,(H,3,4);1H2/q+1;;/p-1 |
Clé InChI |
AOLQSMHROKSHOT-UHFFFAOYSA-M |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
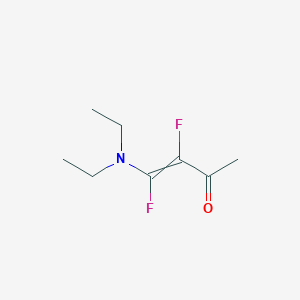
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
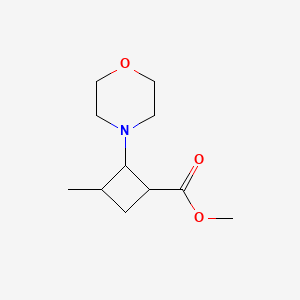
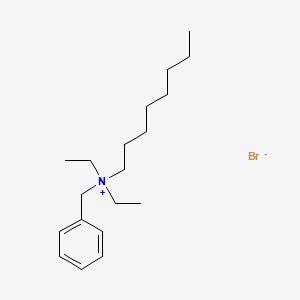
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
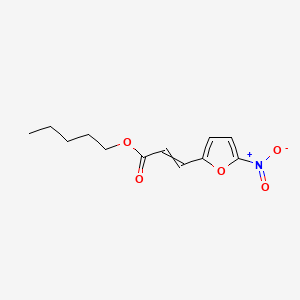

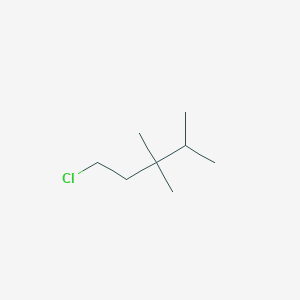
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)

